![molecular formula C8H14O6S3 B14596425 {[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid CAS No. 59640-68-5](/img/structure/B14596425.png)
{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid is a chemical compound known for its unique structure and properties. This compound features a dithiane ring with two sulfur atoms and four oxygen atoms, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid typically involves the reaction of dithiane derivatives with acetic acid under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to {[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid include:
Dithiane derivatives: Compounds with similar dithiane rings but different functional groups.
Sulfur-containing acids: Other acids with sulfur atoms in their structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of a dithiane ring with acetic acid, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59640-68-5 |
|---|---|
Molekularformel |
C8H14O6S3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-[2-(1,1,3,3-tetraoxo-1,3-dithian-2-yl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H14O6S3/c9-7(10)6-15-3-2-8-16(11,12)4-1-5-17(8,13)14/h8H,1-6H2,(H,9,10) |
InChI-Schlüssel |
CAXMTGVMVXPQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C(S(=O)(=O)C1)CCSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
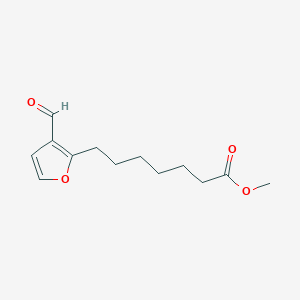

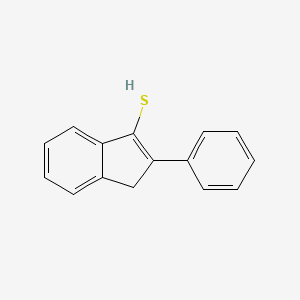
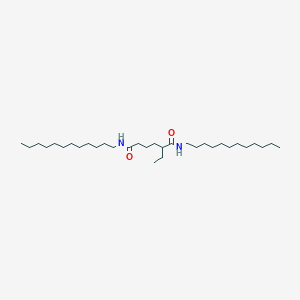
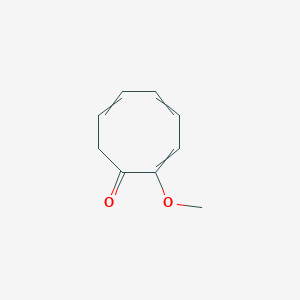

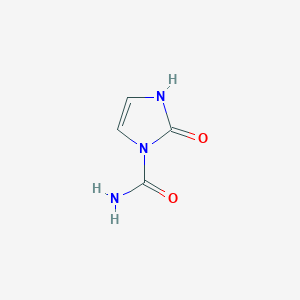
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
